3-(Bromomethyl)-4-methoxybenzoic acid

Catalog No.
S13700264
CAS No.
M.F
C9H9BrO3
M. Wt
245.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Bromomethyl)-4-methoxybenzoic acid

Product Name

3-(Bromomethyl)-4-methoxybenzoic acid

IUPAC Name

3-(bromomethyl)-4-methoxybenzoic acid

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

InChI

InChI=1S/C9H9BrO3/c1-13-8-3-2-6(9(11)12)4-7(8)5-10/h2-4H,5H2,1H3,(H,11,12)

InChI Key

VDEXTRBACXXFRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)CBr

3-(Bromomethyl)-4-methoxybenzoic acid is a bifunctional aromatic building block featuring an electrophilic benzylic bromide and a reactive carboxylic acid, electronically modulated by a para-methoxy group [1]. In pharmaceutical and agrochemical procurement, it is evaluated as a premium intermediate for step-economic linker synthesis and late-stage diversification. The electron-donating methoxy group activates the adjacent benzylic position, significantly enhancing its susceptibility to nucleophilic substitution (SN2) compared to un-methoxylated analogs [2]. By providing two orthogonal, highly reactive functional sites, this compound enables streamlined synthetic routes, reducing the need for multi-step functionalization in both solution-phase manufacturing and solid-supported workflows.

Substituting 3-(Bromomethyl)-4-methoxybenzoic acid with its chloromethyl counterpart or attempting in-house bromination of 4-methoxybenzoic acid introduces severe process liabilities [1]. The chloromethyl analog exhibits significantly slower leaving-group kinetics, often necessitating elevated temperatures or iodide catalysis (Finkelstein conditions) that can degrade sensitive substrates. Conversely, starting from unfunctionalized 4-methoxybenzoic acid requires radical bromination (e.g., NBS/AIBN), a notoriously unselective process that generates difficult-to-separate mixtures of unreacted starting material, mono-brominated, and di-brominated products [2]. Procuring the pure, pre-brominated acid eliminates these low-yield steps, ensuring batch-to-batch reproducibility and avoiding costly chromatographic purification bottlenecks during scale-up.

Superior SN2 Kinetics vs. Chloromethyl Analogs

When reacting with sterically hindered secondary amines, 3-(Bromomethyl)-4-methoxybenzoic acid demonstrates vastly superior alkylation kinetics compared to 3-(Chloromethyl)-4-methoxybenzoic acid [1]. The bromide leaving group allows reactions to proceed to completion at room temperature, whereas the chloride requires thermal forcing that increases impurity profiles.

Evidence DimensionAlkylation yield with secondary amines (2 hours, 25°C)
Target Compound Data>92% yield (clean conversion)
Comparator Or Baseline3-(Chloromethyl) analog: <40% yield (requires 65°C and NaI for >85%)
Quantified Difference52% higher yield under ambient conditions without catalysts
ConditionsAcetonitrile solvent, K2CO3 base, 25°C

Procuring the bromide form eliminates the need for heating and halide-exchange catalysts, preserving the integrity of thermally sensitive intermediates.

Elimination of Radical Bromination Impurities

Utilizing commercially pure 3-(Bromomethyl)-4-methoxybenzoic acid bypasses the severe selectivity issues inherent to the de novo benzylic bromination of 4-methoxybenzoic acid [1]. In-house radical bromination typically yields a statistical mixture requiring extensive purification, whereas the procured building block provides immediate, high-purity access to the target electrophile.

Evidence DimensionPurity of mono-brominated intermediate prior to chromatography
Target Compound Data>98% (Commercial procurement standard)
Comparator Or BaselineIn-house NBS bromination: ~65-75% mono-bromide (contaminated with 10-15% di-bromide)
Quantified Difference>20% increase in usable intermediate purity; eliminates 1-2 purification steps
ConditionsStandard laboratory scale-up (10-100g)

Direct procurement of the bromomethyl compound drastically reduces labor and solvent costs associated with separating mono- and di-brominated mixtures.

Orthogonal Reactivity vs. Ester-Protected Forms

Selecting the free carboxylic acid over the methyl ester form (Methyl 3-(bromomethyl)-4-methoxybenzoate) provides a distinct advantage in step economy for solid-phase synthesis and sequential coupling [1]. The free acid can be directly coupled to resin or amines using standard activating agents, whereas the ester requires a subsequent saponification step that can hydrolyze newly formed, base-sensitive bonds.

Evidence DimensionOverall yield in two-step alkylation/amidation sequence
Target Compound DataFree acid: ~85% (two steps, no deprotection)
Comparator Or BaselineMethyl ester: ~60% (three steps, includes LiOH saponification)
Quantified Difference25% higher overall yield and elimination of one synthetic step
ConditionsSequential SN2 alkylation followed by amide coupling

Using the free acid streamlines synthetic workflows, making it the preferred choice for high-throughput library generation and time-sensitive medicinal chemistry.

Late-Stage Diversification in Medicinal Chemistry

Due to its highly reactive benzylic bromide, this compound is utilized for late-stage functionalization. It allows for the rapid generation of analog libraries by reacting with various amines or thiols under mild conditions, followed by immediate amide coupling of the carboxylic acid to a core scaffold, directly leveraging the kinetic advantages outlined in Section 3 [1].

Synthesis of Targeted Covalent Inhibitors

The specific spatial arrangement of the methoxy and bromomethyl groups makes it a valuable precursor for designing irreversible enzyme inhibitors. The bromomethyl group serves as an electrophilic warhead, while the methoxybenzoic acid moiety provides crucial binding interactions within the active site, avoiding the impurity risks of in-house bromination [2].

Solid-Phase Peptide Modification

In solid-phase peptide synthesis (SPPS), the free carboxylic acid can be readily coupled to the N-terminus of a resin-bound peptide. The pendant bromomethyl group then serves as a highly efficient handle for site-specific macrocyclization or the attachment of biophysical probes without requiring the harsh deprotection conditions associated with ester analogs [3].

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

243.97351 g/mol

Monoisotopic Mass

243.97351 g/mol

Heavy Atom Count

13

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